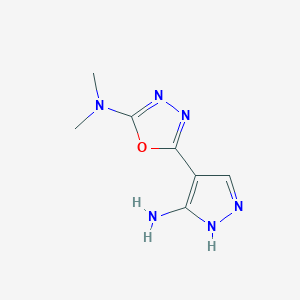

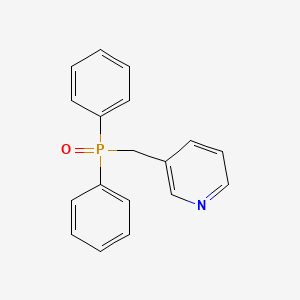

![molecular formula C22H20FN3O5 B2498021 8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-61-3](/img/structure/B2498021.png)

8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves intricate steps that are designed to incorporate the specific functional groups and spirocyclic frameworks characteristic of these molecules. For example, the synthesis of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione demonstrates a methodological approach to creating spirocyclic compounds with significant biological activity potential. The process typically includes steps like cyclization, alkylation, and coupling reactions to achieve the desired spirocyclic and benzodioxolyl structures (Manjunath et al., 2011).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of similar spirocyclic compounds. For instance, the crystal and molecular structure studies provide insights into the compound's conformation, highlighting the planar nature of the hydantoin ring and the specific conformations adopted by the pyrrolidine and piperidine rings. These structures often exhibit inter- and intramolecular hydrogen bonding, which can significantly influence the compound's chemical reactivity and physical properties (Manjunath et al., 2011).

科学的研究の応用

Supramolecular Outcomes of Fluorination

Research by Simić et al. (2021) on similar spirohydantoin-based compounds emphasizes the impact of fluorination on supramolecular interactions. The study quantitatively assessed intermolecular interactions in fluorinated cyclohexane-5-spirohydantoin derivatives, highlighting the formation of three-dimensional networks facilitated by C–H⋯F interactions. This underscores the significance of fluorinated spirohydantoin derivatives in designing materials with specific supramolecular architectures for advanced scientific applications (Simić et al., 2021).

Antimicrobial and Detoxification Applications

Ren et al. (2009) synthesized a novel N-halamine precursor similar in structure, which was bonded onto cotton fabrics for antimicrobial and detoxification purposes. The modified cotton showed significant efficacy against bacteria and in the detoxification of chemical agents, suggesting potential applications of related spirohydantoin derivatives in healthcare and environmental protection (Ren et al., 2009).

Anticonvulsant Activity

Obniska et al. (2006) investigated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties. This study illuminates the therapeutic potential of spirohydantoin derivatives in developing new anticonvulsant medications, offering insights into their mechanism of action and therapeutic efficacy (Obniska et al., 2006).

Myelostimulating Activity

Yu et al. (2018) synthesized 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and evaluated their myelostimulating activity in an artificially induced myelodepressive syndrome. Their findings indicate the potential of such compounds in accelerating the regeneration of the lymphocyte and granulocyte cell pool of bone marrow hematopoiesis, which could be critical in developing treatments for conditions like myelosuppression (Yu et al., 2018).

特性

IUPAC Name |

8-(1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c23-16-4-1-14(2-5-16)12-26-20(28)22(24-21(26)29)7-9-25(10-8-22)19(27)15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGISWSXFOHCJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)